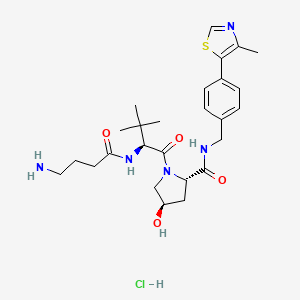

(S,R,S)-AHPC-C3-NH2 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H38ClN5O4S |

|---|---|

Molecular Weight |

552.1 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C26H37N5O4S.ClH/c1-16-22(36-15-29-16)18-9-7-17(8-10-18)13-28-24(34)20-12-19(32)14-31(20)25(35)23(26(2,3)4)30-21(33)6-5-11-27;/h7-10,15,19-20,23,32H,5-6,11-14,27H2,1-4H3,(H,28,34)(H,30,33);1H/t19-,20+,23-;/m1./s1 |

InChI Key |

IMXWLSOBEFASPA-XUXADIIKSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCN)O.Cl |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCN)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

(S,R,S)-AHPC-C3-NH2 Hydrochloride: A Technical Guide to its Mechanism of Action in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C3-NH2 hydrochloride is a key chemical tool in the rapidly advancing field of targeted protein degradation. It serves as a foundational building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This molecule is a pre-synthesized conjugate, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a three-carbon (C3) linker with a terminal amine group, ready for conjugation to a target protein ligand.[1][2] The core function of this compound within a PROTAC is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.

This technical guide provides an in-depth exploration of the mechanism of action of PROTACs constructed using this compound, focusing on the formation of the ternary complex, subsequent ubiquitination, and proteasomal degradation of the target protein. Detailed experimental protocols and quantitative data from a representative PROTAC, UNC6852, are presented to illustrate these principles.

Core Mechanism of Action: The PROTAC Cycle

The therapeutic action of a PROTAC synthesized from this compound is a cyclical process that leverages the cellular machinery for protein degradation. The PROTAC molecule itself acts as a facilitator, bringing a target protein and an E3 ubiquitin ligase into close proximity.

The process can be broken down into the following key steps:

-

Binary Complex Formation: The PROTAC, through its two distinct ligand heads, can independently bind to both the target Protein of Interest (POI) and the VHL E3 ligase, forming binary complexes.

-

Ternary Complex Formation: The crucial step for efficacy is the formation of a stable ternary complex, where the PROTAC simultaneously bridges the POI and the VHL E3 ligase. The biophysical properties of this complex are a key determinant of the PROTAC's degradation efficiency.

-

Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine (B10760008) residues on the POI. This results in the formation of a poly-ubiquitin chain on the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.

-

Recycling of Components: Following the degradation of the POI, the PROTAC and the VHL E3 ligase are released and can participate in further rounds of degradation, highlighting the catalytic nature of PROTACs.

Case Study: UNC6852, an EED-Targeted PROTAC

To illustrate the practical application and mechanism of a PROTAC built using a (S,R,S)-AHPC-C3-NH2-like building block, we will examine UNC6852. This PROTAC targets Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2).[3][4][5][6] The degradation of EED leads to the subsequent degradation of other PRC2 components, including EZH2 and SUZ12.[3][5]

Quantitative Data for UNC6852

The efficacy of UNC6852 has been quantified in various cell lines, with key metrics being the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |

| EED | B lymphoblast | 0.31 | 94 | [7] |

| EZH2 | B lymphoblast | 0.67 | 96 | [7] |

| SUZ12 | B lymphoblast | 0.59 | 82 | [7] |

| PRC2 (overall) | B lymphoblast | 0.79 | N/A | [7] |

Table 1: Degradation potency and efficacy of UNC6852 in B lymphoblast cell lines.

Experimental Protocols

The characterization of PROTACs like UNC6852 involves a suite of biochemical and cellular assays to elucidate their mechanism of action and quantify their efficacy.

Cellular Protein Degradation Assay via Western Blot

This is a fundamental technique to measure the reduction in target protein levels following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24, 48 hours).[8]

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[8]

-

SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10][11]

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[10][11]

-

-

Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[10]

Ternary Complex Formation Assay using NanoBRET™

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor the formation of the ternary complex in real-time.

Methodology:

-

Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase (VHL) fused to HaloTag® (the BRET acceptor).[12][13]

-

Compound Treatment: Plate the transfected cells and treat with serial dilutions of the PROTAC. A proteasome inhibitor (e.g., MG132) can be added to prevent degradation of the target protein and isolate the ternary complex formation event.[14]

-

Reagent Addition: Add the HaloTag® NanoBRET® 618 ligand (the acceptor fluorophore) and the Nano-Glo® Live Cell Substrate (the donor substrate).[14]

-

Signal Measurement: Measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm) using a luminometer equipped with appropriate filters.[14]

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot this ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[14]

Ubiquitination Assay

Detecting the ubiquitination of the target protein confirms that the ternary complex is productive.

Methodology (via Immunoprecipitation and Western Blot):

-

Cell Treatment and Lysis: Treat cells with the PROTAC, a proteasome inhibitor (to allow accumulation of ubiquitinated proteins), and a vehicle control. Lyse the cells under denaturing conditions to preserve post-translational modifications.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein to pull it down from the lysate.

-

Western Blot: Elute the immunoprecipitated protein and analyze it by Western blot using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear in the PROTAC-treated sample indicates poly-ubiquitination of the target protein.

Conclusion

This compound is a valuable and versatile building block for the development of VHL-recruiting PROTACs. Its mechanism of action, exemplified by the EED-degrader UNC6852, relies on the formation of a productive ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The experimental protocols detailed in this guide provide a framework for the robust characterization of such PROTACs, enabling researchers and drug developers to advance this promising therapeutic modality. A thorough understanding of the underlying principles and the application of these quantitative assays are crucial for the design and optimization of next-generation protein degraders.

References

- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]

- 7. UNC 6852 (CAS 2688842-08-0): R&D Systems [rndsystems.com]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 14. benchchem.com [benchchem.com]

The Pivotal Role of (S,R,S)-AHPC-C3-NH2 Hydrochloride in PROTAC-Mediated Protein Degradation: A Technical Guide

For Immediate Release

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the core of many successful PROTACs lies the judicious selection of an E3 ligase ligand and a suitable linker. This technical guide provides an in-depth exploration of the role and application of (S,R,S)-AHPC-C3-NH2 hydrochloride , a key building block in the construction of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs.

Introduction to this compound

This compound is a pre-synthesized E3 ligase ligand-linker conjugate. It comprises three key components:

-

The (S,R,S)-AHPC core: This corresponds to the (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide structure, which is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The specific (S,R,S) stereochemistry is crucial for its potent binding to VHL.

-

A C3 alkyl linker: A three-carbon aliphatic chain provides a spacer to connect the VHL ligand to a target protein ligand. The length and composition of the linker are critical determinants of the resulting PROTAC's efficacy.

-

A terminal primary amine (-NH2): This functional group serves as a reactive handle for the covalent attachment of a ligand (or "warhead") that specifically binds to the protein of interest (POI).

-

Hydrochloride salt: This salt form enhances the stability and handling of the compound.

This building block approach streamlines the synthesis of PROTACs by providing a ready-to-use component that incorporates the VHL-recruiting moiety and a linker for conjugation.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The process, as facilitated by a PROTAC utilizing the (S,R,S)-AHPC-C3-NH2 moiety, can be visualized as a catalytic cycle.

The Architect of Degradation: A Technical Guide to the VH032-Based VHL Ligand for E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

The selective degradation of pathogenic proteins represents a paradigm shift in modern therapeutics. At the heart of this approach lies the recruitment of E3 ubiquitin ligases to proteins of interest, a feat accomplished by bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). Among the most pivotal tools in this field is the VH032 ligand, a high-affinity binder of the von Hippel-Lindau (VHL) E3 ligase. This technical guide provides an in-depth exploration of VH032, offering a comprehensive resource on its mechanism, quantitative binding data, and the experimental protocols necessary for its application in targeted protein degradation.

Introduction: VH032 as a Cornerstone of Targeted Protein Degradation

The VHL protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1] This complex plays a crucial role in the cellular response to hypoxia by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation.[2] The discovery of small molecules that mimic the HIF-1α binding to VHL has been instrumental in the development of PROTACs.

VH032 is a potent and selective VHL ligand that binds to the VHL E3 ligase with a dissociation constant (Kd) of 185 nM, effectively disrupting the VHL:HIF-1α interaction.[3] Its structure, based on a hydroxyproline (B1673980) core, allows it to be readily incorporated into heterobifunctional PROTAC molecules.[4] These PROTACs consist of the VH032 ligand connected via a chemical linker to a "warhead" that binds to a specific protein of interest. This tripartite complex formation brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and degradation by the proteasome.[5][6]

Quantitative Binding Affinity of VH032 and Its Derivatives

The affinity of the VHL ligand is a critical determinant of PROTAC efficacy. A comprehensive understanding of the structure-activity relationship (SAR) is essential for the rational design of potent degraders. The following table summarizes the binding affinities of VH032 and several of its key derivatives for the VHL complex, as determined by various biophysical assays.

| Compound | Assay Type | Binding Affinity (K_d_ or K_i_) | Reference |

| VH032 | ITC | 185 nM (K_d_) | |

| VH298 | FP | 80 nM (K_d_) | [7] |

| TR-FRET | 18.9 nM (K_i_) | [7] | |

| FP | 110.4 nM (K_i_) | [7] | |

| BODIPY FL VH032 | TR-FRET | 3.01 nM (K_d_) | [7] |

| FP | 100.8 nM (K_d_) | [7] | |

| MZ1 (PROTAC) | TR-FRET | 6.3 nM (K_i_) | [7] |

| VH032 amine | TR-FRET | 5.7 µM (K_i_) | [7] |

| Me-VH032 amine | TR-FRET | Not Active | [7] |

| BOC-VH032 | TR-FRET | 24.3 nM (K_i_) | [7] |

| VH032 phenol | TR-FRET | 1.3 µM (K_i_) | [7] |

| VH032-PEG4-amine | TR-FRET | 121.7 nM (K_i_) | [7] |

Signaling and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of a VH032-based PROTAC involves the hijacking of the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for E3 Ligase Ligand Validation

A systematic workflow is crucial for the validation of new VH032-based PROTACs. The following diagram outlines a comprehensive experimental approach.[8]

Caption: Workflow for validating VH032-based PROTACs.

Experimental Protocols

Synthesis of VH032 Amine

The following is a column chromatography-free, multi-gram scale synthesis protocol for VH032 amine hydrochloride, a key intermediate for PROTAC synthesis.[9][10]

Step 1: Synthesis of tert-Butyl (4-bromobenzyl)carbamate

-

To a solution of (4-bromophenyl)methanamine in a suitable solvent, add Di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work up the reaction to isolate the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl (4-(4-methylthiazol-5-yl)benzyl)carbamate

-

In a reaction vessel, combine the crude tert-butyl (4-bromobenzyl)carbamate, 4-methylthiazole, and potassium acetate (B1210297) in DMAc.

-

Degas the mixture with nitrogen for 20 minutes.

-

Add Pd(OAc)₂ as a catalyst and degas for an additional 10 minutes.

-

Heat the reaction mixture to 130 °C and stir for 4 hours.

-

After cooling, concentrate the mixture and perform an extraction with ethyl acetate and water. The organic layer is then concentrated.

Step 3: Synthesis of (4-(4-methylthiazol-5-yl)phenyl)methanamine

-

Dissolve the crude product from the previous step in a mixture of dioxane and ethyl acetate.

-

Add a 4 M solution of HCl in dioxane dropwise at room temperature.

-

Stir the mixture overnight.

-

Filter the resulting solid, wash with ethyl acetate, and dry under vacuum to yield the hydrochloride salt of the product.

Step 4: Synthesis of (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

-

Couple the product from Step 3 with Boc-L-tert-leucyl-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid using a standard peptide coupling reagent such as HATU or HBTU in the presence of a base like DIPEA.

-

Monitor the reaction by TLC and work up to isolate the protected VH032 amine.

Step 5: Synthesis of (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride (VH032 amine HCl)

-

Dissolve the protected VH032 amine in DCM.

-

Add a 4 M solution of HCl in dioxane dropwise at room temperature.

-

Add methanol (B129727) and stir the mixture overnight.

-

Concentrate the reaction mixture and add water.

-

Wash the aqueous solution with DCM to remove impurities.

-

Lyophilize the aqueous layer to obtain VH032 amine hydrochloride as a solid.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This protocol is adapted from a method used to characterize the binding of VHL ligands.[7]

Materials:

-

GST-VCB protein complex

-

Terbium-labeled anti-GST antibody (Tb-anti-GST)

-

BODIPY FL VH032 fluorescent probe

-

Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% BSA, 0.05% Tween-20

-

Test compounds (e.g., VH032 derivatives) dissolved in DMSO

-

384-well low-volume black plates

Procedure:

-

Prepare a master mix of GST-VCB and Tb-anti-GST in assay buffer.

-

Add 5 µL of the GST-VCB/Tb-anti-GST master mix to each well of the 384-well plate. The final concentration should be approximately 2 nM for each component.

-

Add 0.5 µL of test compound dilutions in DMSO to the appropriate wells. For the negative control, add 0.5 µL of DMSO.

-

Prepare a solution of BODIPY FL VH032 probe in assay buffer.

-

Add 5 µL of the BODIPY FL VH032 probe solution to each well. The final concentration should be approximately 4 nM.

-

Incubate the plate at room temperature for 90 minutes, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (BODIPY FL) and 620 nm (Terbium).

-

Calculate the TR-FRET ratio (520 nm emission / 620 nm emission) and plot the data against the logarithm of the compound concentration to determine the K_i_ value.

Fluorescence Polarization (FP) Binding Assay

This protocol provides a method for assessing the binding of VH032-based ligands to the VHL complex.[7]

Materials:

-

ELOB/ELOC/VHL Complex

-

BODIPY FL VH032 fluorescent probe

-

VHL Assay Buffer (FP): 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% BSA, 0.05% Tween-20

-

Test compounds dissolved in DMSO

-

384-well low-volume black plates

Procedure:

-

Prepare dilutions of the ELOB/ELOC/VHL complex in VHL Assay Buffer. Add 40 µL of the diluted complex to each well (final concentration ~30 ng/µL).

-

Add 5 µL of test inhibitor dilutions (10x final concentration) to the appropriate wells. For the negative control, add 5 µL of assay buffer with DMSO.

-

Prepare a 2.5 µM solution of BODIPY FL VH032 by diluting the stock 100-fold in VHL Assay Buffer.

-

Add 5 µL of the diluted BODIPY FL VH032 probe to each well.

-

Incubate the plate at room temperature for 30-45 minutes with slow shaking, protected from light.

-

Measure the fluorescence polarization using a plate reader equipped with an FP optic module (excitation: 485 nm; emission: 520 nm).

-

Plot the fluorescence polarization values against the logarithm of the compound concentration to determine the IC₅₀ value.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol outlines a general procedure to assess the degradation of a target protein induced by a VH032-based PROTAC.

Materials:

-

Cell line expressing the target protein of interest

-

Complete cell culture medium

-

VH032-based PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PROTAC dissolved in culture medium. Include a vehicle control (DMSO) and a positive control (if available). For mechanistic studies, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.

-

Incubate the cells for the desired time period (e.g., 6, 12, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of protein degradation.

Conclusion

The VH032 ligand has proven to be an indispensable tool in the field of targeted protein degradation. Its high affinity and well-characterized binding to the VHL E3 ligase make it an ideal anchor for the design of potent and selective PROTACs. This guide has provided a comprehensive overview of the quantitative aspects of VH032 binding, detailed experimental protocols for its synthesis and characterization, and a clear visualization of the underlying biological and experimental workflows. As research in this area continues to accelerate, a thorough understanding of these core principles and methodologies will be paramount for the successful development of novel protein-degrading therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bpsbioscience.com [bpsbioscience.com]

(S,R,S)-AHPC-C3-NH2 Hydrochloride: A Technical Guide to Solubility and Application in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (S,R,S)-AHPC-C3-NH2 hydrochloride, a key component in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility in common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) and cell culture media is critical for the design and execution of reliable and reproducible cellular assays. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the relevant biological pathway in which this molecule functions.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its handling, storage, and application in experimental settings. The following table summarizes the known solubility of this compound in DMSO.

| Solvent | Molecular Weight | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 552.13 g/mol | 100 | 181.12 | Ultrasonic treatment may be required to achieve complete dissolution. It is also recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1][2][3] |

Experimental Protocols

Accurate determination of a compound's solubility is crucial for interpreting experimental results. Below are detailed protocols for preparing stock solutions and determining the kinetic solubility of this compound in cell culture media.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be used for subsequent dilutions in cell culture media.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Equilibrate the vial containing this compound to room temperature before opening to minimize moisture condensation.

-

To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to prepare 1 mL of a 10 mM solution from a 5.52 mg vial of this compound (MW: 552.13 g/mol ), add 1 mL of DMSO.

-

Vortex the solution thoroughly to dissolve the compound.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath until a clear solution is obtained.[1][2][3]

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions in Cell Culture Media

This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for cellular assays. This method helps to avoid precipitation of the compound in the aqueous environment.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile microcentrifuge tubes or multi-well plates

-

Vortex mixer or pipette for mixing

Procedure:

-

Pre-warm the cell culture medium to 37°C.

-

Perform a serial dilution of the 10 mM DMSO stock solution to prepare an intermediate dilution. For example, to make a 100 µM intermediate solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

-

Gently mix the intermediate solution by vortexing or pipetting up and down.

-

Further dilute the intermediate solution to the final desired working concentration. For instance, to prepare a 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium.

-

It is crucial to visually inspect the final working solution for any signs of precipitation. If precipitation is observed, the experiment should be repeated with a lower final concentration.

Signaling Pathway and Mechanism of Action

This compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] It serves as a building block in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: The PROTAC mechanism involves the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.

The experimental workflow for utilizing a PROTAC in a cell-based assay typically involves treating cells with the compound and then assessing the levels of the target protein.

References

Unraveling the Dance of Three: A Technical Guide to Ternary Complex Formation with VHL Ligands

For researchers, scientists, and drug development professionals, understanding the intricate process of ternary complex formation is paramount to harnessing the therapeutic potential of targeted protein degradation. This in-depth guide delves into the core principles of von Hippel-Lindau (VHL) E3 ligase-mediated ternary complex assembly, offering a comprehensive overview of the underlying mechanisms, critical quantitative data, and detailed experimental protocols.

The formation of a stable ternary complex, consisting of the VHL E3 ligase, a bifunctional degrader molecule (like a PROTAC), and a target protein, is the cornerstone of successful proteolysis-targeting chimera (PROTAC) technology.[1][2] This transient assembly acts as a molecular matchmaker, bringing the target protein into close proximity with the cellular machinery responsible for its degradation, the ubiquitin-proteasome system.[3][4] The efficiency of this process is not merely dependent on the binary interactions between the degrader and its respective protein partners but is profoundly influenced by the cooperativity and stability of the entire ternary complex.[5][6]

The VHL E3 Ligase Complex: A Key Player in Protein Homeostasis

The VHL protein is the substrate recognition component of the larger Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL).[7][8] This multi-subunit complex includes Elongin B (EloB), Elongin C (EloC), Cullin 2 (CUL2), and RING-box protein 1 (Rbx1).[8][9] In its natural role, the VHL complex is a crucial regulator of cellular responses to changes in oxygen levels by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent degradation under normoxic conditions.[4][7] PROTACs effectively hijack this endogenous system, redirecting the potent degradative capacity of the VHL E3 ligase towards neo-substrates of therapeutic interest.[3][10]

dot

Mechanism of Ternary Complex Formation and Target Degradation

The journey to target protein degradation begins with the PROTAC molecule, which possesses two distinct warheads connected by a flexible linker.[11] One warhead binds to the VHL E3 ligase, while the other engages the target protein.[2] The formation of the ternary complex is a dynamic equilibrium, and its stability is a critical determinant of the subsequent ubiquitination and degradation efficiency.[12] Once the ternary complex is formed, the E2 ubiquitin-conjugating enzyme, associated with the E3 ligase, catalyzes the transfer of ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the target protein.[12] This polyubiquitination serves as a recognition signal for the 26S proteasome, which then proteolytically degrades the tagged protein.[13]

dot

Quantitative Analysis of Ternary Complex Formation

The biophysical characterization of ternary complexes provides invaluable quantitative data to guide the rational design of potent and selective degraders.[14][15] Key parameters include binding affinities (Kd), dissociation constants (Koff), and cooperativity (α). Cooperativity is a particularly important concept, as it describes how the binding of one protein to the PROTAC influences the binding of the second protein.[5] Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex and often more efficient degradation.[16]

Table 1: Quantitative Binding Data for VHL-based PROTACs

| PROTAC | Target Protein | VHL Ligand | Target Ligand | VHL Binding (Kd, nM) | Target Binding (Kd, nM) | Ternary Complex Cooperativity (α) | Reference |

| MZ1 | BRD4(BD2) | VH032 | JQ1 | ~70 | ~50 | 22 | [17][18][19] |

| AT1 | BRD4 | VH032 | JQ1 derivative | - | - | - | [5] |

| CM11 | VHL | VH298 | VH298 | - | - | High | [5] |

| NR-11c | p38α | VHL ligand | PH-797804 | - | - | - | [11] |

| ACBI3 | KRAS | VHL ligand | BI-2865 | - | - | - | [20] |

Note: This table is a summary of representative data from the literature. Specific values can vary depending on the experimental conditions.

Experimental Protocols for Characterizing Ternary Complexes

A variety of biophysical techniques are employed to study the formation and properties of ternary complexes. Each method offers unique insights into the thermodynamics, kinetics, and structural details of these interactions.[1]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics of ternary complex formation and dissociation in real-time.[16][21] It allows for the determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.[16]

Experimental Workflow for SPR-based Ternary Complex Analysis:

-

Immobilization: The E3 ligase (e.g., VHL complex) is immobilized on the surface of an SPR sensor chip.[17]

-

Binary Interaction Analysis: The PROTAC is injected over the chip surface to measure its binary binding affinity to the immobilized E3 ligase.[17]

-

Ternary Complex Analysis: A pre-incubated mixture of the PROTAC and the target protein is injected over the chip surface to measure the formation and dissociation of the ternary complex.[21]

-

Data Analysis: The sensorgrams are analyzed to determine the kinetic parameters and the cooperativity factor (α).[21]

References

- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]

- 8. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 16. biorxiv.org [biorxiv.org]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

The Discovery and Development of VHL E3 Ligase Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular machinery for protein degradation, primarily known for its role in targeting the Hypoxia-Inducible Factor-1α (HIF-1α) for destruction under normal oxygen conditions. The hijacking of VHL by bifunctional molecules, known as Proteolysis-Targeting Chimeras (PROTACs), has revolutionized targeted protein degradation, emerging as a powerful therapeutic modality. This guide provides an in-depth overview of the discovery and evolution of small molecule VHL ligands, from their conceptual basis in the VHL-HIF-1α protein-protein interaction (PPI) to the development of highly potent ligands that form the cornerstone of modern VHL-based PROTACs. We will cover the structure-activity relationships (SAR) that have guided ligand optimization, present key quantitative data, detail essential experimental protocols for ligand characterization, and visualize the underlying biological and experimental processes.

The VHL-HIF-1α Axis: A Natural Blueprint for Ligand Design

The development of VHL ligands is rooted in understanding its natural biological function. Under normoxic (normal oxygen) conditions, the α-subunit of the transcription factor HIF-1α is hydroxylated at specific proline residues by prolyl hydroxylase domain (PHD) enzymes.[1] This post-translational modification creates a recognition site for the β-domain of the VHL protein, which is the substrate recognition subunit of the Cullin 2 RING E3 ligase complex (CRL2VHL).[2][3] Upon binding, VHL mediates the poly-ubiquitination of HIF-1α, marking it for degradation by the 26S proteasome.[1][3] In hypoxic (low oxygen) conditions, PHDs are inactive, HIF-1α is not hydroxylated, and it accumulates to activate genes involved in angiogenesis and cell survival.[1][4]

This specific, high-affinity interaction between hydroxylated HIF-1α and VHL provided the foundational blueprint for designing the first small-molecule ligands. The goal was to create a small molecule that could mimic the hydroxyproline (B1673980) motif of HIF-1α and occupy the same binding pocket on VHL.[5]

Discovery and Evolution of Small Molecule VHL Ligands

The journey to create potent, cell-permeable VHL ligands began with peptide-based molecules and fragment screening, eventually leading to highly optimized small molecules through structure-guided design.

Initial Discovery: The first non-peptidic small-molecule VHL ligands were developed through rational design, starting from the minimal hydroxyproline recognition unit.[6] Structure-guided medicinal chemistry efforts systematically modified the initial hits to improve binding affinity from the micromolar to the nanomolar range.

Structure-Activity Relationship (SAR): X-ray crystallography and biophysical assays have been instrumental in elucidating the SAR for VHL ligands. Key interactions include:

-

Hydroxyproline Mimic: The core of the ligand, typically a (2S,4R)-4-hydroxyproline derivative, forms crucial hydrogen bonds with Ser111 and His110 in the VHL binding pocket.

-

Tert-butyl Group: Installation of a tert-butyl group on the acyl side chain proved highly beneficial, occupying a key hydrophobic pocket.

-

Right-Hand Side (RHS) Moiety: The amide portion of the ligand extends towards a solvent-exposed region. This site is critical as it serves as the primary attachment point for the linker in PROTAC design, allowing for chemical modifications without significantly disrupting VHL binding.

The evolution of these ligands has been a balance between optimizing binding affinity and maintaining drug-like properties suitable for cellular activity and incorporation into PROTACs.

Quantitative Data on VHL Ligand Development

The optimization of VHL ligands is quantified by their binding affinity to the VHL protein, typically measured by Isothermal Titration Calorimetry (ITC) or competitive Fluorescence Polarization (FP) assays. The resulting values, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), provide a clear metric for ligand potency.

| Ligand ID | Key Structural Feature | Binding Affinity (Kd/IC50) | Assay Method | Reference |

| Ligand 1 | Initial Isoxazole Series | 5.4 µM (Kd) | ITC | [6] |

| VH032 | Optimized Acyl Side Chain | 180 nM (Kd) | ITC | [7] |

| VH298 | Optimized RHS Moiety | 80-90 nM (Kd) | FP/ITC | [7] |

| VHL-IN-1 | Further Optimized Core | 37 nM (Kd) | N/A | [7] |

| VL285 | Alternative Scaffold | 340 nM (IC50) | N/A | [7] |

| VHL Ligand 14 | PROTAC-ready ligand | 196 nM (IC50) | N/A | [7] |

Note: Assay methods and conditions can vary between studies, leading to slight differences in reported values.

Application in PROTACs: Hijacking the E3 Ligase

The true power of VHL ligands is realized when they are incorporated into PROTACs. A PROTAC is a heterobifunctional molecule comprising a VHL ligand, a flexible linker, and a ligand for a protein of interest (POI). By simultaneously binding to VHL and the POI, the PROTAC induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase machinery.[8][9] This proximity leads to the efficient ubiquitination and subsequent degradation of the POI.[10]

Key Experimental Protocols

Accurate characterization of VHL ligands and the PROTACs derived from them is essential. Below are detailed methodologies for key assays.

Ligand Development and Validation Workflow

The process of developing and validating VHL ligands and subsequent PROTACs follows a structured workflow, from initial design to cellular characterization.

References

- 1. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. VHL and Hypoxia Signaling: Beyond HIF in Cancer [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using (S,R,S)-AHPC-C3-NH2 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system.[1][2] A PROTAC consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5] This tripartite structure facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][6]

The (S,R,S)-AHPC-C3-NH2 hydrochloride is a high-quality, ready-to-use E3 ligase ligand-linker conjugate.[1][7][8] It incorporates the potent (S,R,S)-AHPC ligand, which binds to the von Hippel-Lindau (VHL) E3 ligase, connected to a 3-carbon (C3) alkyl chain terminating in a primary amine (-NH2).[1][9] This terminal amine serves as a versatile chemical handle for conjugation to a warhead, typically via amide bond formation, streamlining the synthesis of VHL-recruiting PROTACs.

Mechanism of Action: VHL-Recruiting PROTACs

An AHPC-based PROTAC functions by inducing proximity between the VHL E3 ligase and the target protein. Upon formation of the ternary complex (Target Protein-PROTAC-VHL), the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity | MDPI [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. (S,R,S)-AHPC-C3-NH2 – Biotech Hub Africa [biotechhubafrica.co.za]

Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-C3-NH2 to a Target Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-AHPC-C3-NH2 is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032, featuring a terminal primary amine on a three-carbon linker, making it a valuable building block for PROTAC synthesis.[1] This primary amine serves as a versatile reactive handle for conjugation to a target ligand, typically through the formation of a stable amide bond.

This document provides detailed protocols for the conjugation of (S,R,S)-AHPC-C3-NH2 to a target ligand possessing a carboxylic acid functional group. It also outlines the underlying mechanism of action of VHL-recruiting PROTACs and presents key quantitative data relevant to their synthesis and activity.

Mechanism of Action: VHL-Mediated Protein Degradation

A PROTAC synthesized from (S,R,S)-AHPC-C3-NH2 functions by inducing the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule itself, and the target protein. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[2] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[3] The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target protein molecules.[2]

Caption: VHL-Mediated PROTAC Mechanism of Action.

Experimental Protocols

The conjugation of (S,R,S)-AHPC-C3-NH2 to a target ligand with a carboxylic acid moiety is typically achieved through amide bond formation using peptide coupling reagents. Below are two standard protocols utilizing common coupling agents.

Protocol 1: EDC/NHS Coupling

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) to activate the carboxylic acid on the target ligand for reaction with the primary amine of (S,R,S)-AHPC-C3-NH2.[4][5]

Materials:

-

(S,R,S)-AHPC-C3-NH2 hydrochloride

-

Target ligand with a terminal carboxylic acid

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-Hydroxysuccinimide) or sulfo-NHS

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Reaction Buffer (optional, for aqueous reactions): MES buffer (pH 4.5-6.0) for activation and Phosphate-buffered saline (PBS, pH 7.2-8.0) for coupling.[4]

-

Quenching solution: e.g., 1 M Tris-HCl, pH 7.5

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

-

Preparation:

-

Dissolve the target ligand (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add NHS (1.2 equivalents) to the solution and stir until dissolved.

-

In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF or DCM and add DIPEA (2-3 equivalents) to neutralize the hydrochloride salt and act as a base.

-

-

Activation of Carboxylic Acid:

-

Add EDC (1.2 equivalents) to the solution of the target ligand and NHS.

-

Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-activated ester.

-

-

Coupling Reaction:

-

Add the solution of (S,R,S)-AHPC-C3-NH2 and DIPEA to the activated target ligand solution.

-

Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench any remaining active esters by adding a small amount of an amine-containing solution (e.g., a few drops of 1 M Tris-HCl).

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired PROTAC.

-

Protocol 2: HATU Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides higher yields and faster reaction times compared to EDC/NHS.[6]

Materials:

-

This compound

-

Target ligand with a terminal carboxylic acid

-

HATU

-

Anhydrous, amine-free solvent (e.g., DMF or DCM)

-

Base (e.g., DIPEA or TEA)

-

Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

-

Preparation:

-

Dissolve the target ligand (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere.

-

In a separate vial, dissolve this compound (1.1 equivalents) and DIPEA (3-4 equivalents) in anhydrous DMF or DCM.

-

-

Coupling Reaction:

-

Add HATU (1.2 equivalents) to the solution of the target ligand and stir for 5-10 minutes to activate the carboxylic acid.

-

Add the solution of (S,R,S)-AHPC-C3-NH2 and DIPEA to the activated target ligand solution.

-

Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Follow the same work-up and purification procedure as described in Protocol 1.

-

Caption: General Workflow for PROTAC Synthesis.

Data Presentation

The successful synthesis and efficacy of a PROTAC are evaluated through various analytical and biological assays.

Table 1: Typical Reagent Stoichiometry and Reaction Conditions

| Parameter | EDC/NHS Coupling | HATU Coupling |

| (S,R,S)-AHPC-C3-NH2 (eq.) | 1.0 - 1.2 | 1.0 - 1.2 |

| Target Ligand (COOH) (eq.) | 1.0 | 1.0 |

| Coupling Reagent (eq.) | EDC: 1.2 - 1.5, NHS: 1.2 - 1.5 | HATU: 1.2 - 1.5 |

| Base (eq.) | DIPEA: 2.0 - 3.0 | DIPEA: 3.0 - 4.0 |

| Solvent | Anhydrous DMF or DCM | Anhydrous DMF or DCM |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 2 - 24 hours | 1 - 4 hours |

Table 2: Quantitative Analysis of PROTAC Synthesis and Activity

| Parameter | Description | Typical Values |

| Reaction Yield | The percentage of the desired PROTAC product obtained after purification. | Varies widely depending on the complexity of the ligands. HATU coupling can achieve yields of >90%.[6] Automated, multi-step syntheses may have lower overall yields (e.g., ~30%).[2] |

| Purity | The percentage of the final product that is the desired PROTAC, typically determined by HPLC. | >95% is generally required for biological assays. |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | Highly variable (pM to µM range), dependent on the target, linker, and cell line. |

| Dmax | The maximum percentage of target protein degradation achieved. | Typically >80-95% for effective PROTACs. |

Conclusion

The conjugation of (S,R,S)-AHPC-C3-NH2 to a target ligand is a critical step in the synthesis of VHL-recruiting PROTACs. The choice of coupling chemistry, optimization of reaction conditions, and rigorous purification are paramount to obtaining a high-quality PROTAC for biological evaluation. The protocols and data presented herein provide a comprehensive guide for researchers in the field of targeted protein degradation. Successful execution of these methods will enable the development of novel PROTACs with the potential to address a wide range of diseases.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. americapeptides.com [americapeptides.com]

Application Notes and Protocols for the Targeted Degradation of Kinases using (S,R,S)-AHPC-C3-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.

(S,R,S)-AHPC-C3-NH2 is a key building block for the synthesis of PROTACs. It is a ligand-linker conjugate composed of (S,R,S)-AHPC (also known as VH032), a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 3-carbon (C3) linker with a terminal primary amine (-NH2).[1][2][3][4][5] This terminal amine serves as a versatile chemical handle for the covalent attachment of a ligand that specifically binds to a kinase of interest. The resulting PROTAC molecule can then recruit the VHL E3 ligase to the target kinase, leading to its degradation.

These application notes provide a comprehensive guide for the utilization of (S,R,S)-AHPC-C3-NH2 in the development of kinase-targeting PROTACs, including synthetic strategies, experimental protocols for characterization, and data interpretation.

Mechanism of Action

The fundamental principle behind using (S,R,S)-AHPC-C3-NH2 is to create a kinase-specific PROTAC. The mechanism of action for such a PROTAC can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC, consisting of the VHL ligand (from (S,R,S)-AHPC-C3-NH2), a linker, and a kinase-binding ligand, enters the cell and facilitates the formation of a ternary complex between the target kinase and the VHL E3 ligase complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target kinase.

-

Proteasomal Degradation: The poly-ubiquitinated kinase is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation.

-

Recycling of PROTAC: The PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple kinase molecules.

Data Presentation: Efficacy of a Representative VHL-based Kinase PROTAC

While specific data for a kinase PROTAC synthesized directly from (S,R,S)-AHPC-C3-NH2 is not publicly available, the following table summarizes the degradation potency of a p38α kinase-targeting PROTAC constructed with a VHL ligand, which serves as a representative example of what can be achieved. The data is adapted from a study on VHL-based p38α degraders.

| PROTAC Compound | Target Kinase | Cell Line | DC50 (nM) | Dmax (%) | Time (h) |

| p38α-PROTAC-1 | p38α | HEK293 | 100 | >90 | 24 |

| p38α-PROTAC-2 | p38α | HeLa | 50 | >95 | 24 |

| p38α-PROTAC-3 | p38α | MM.1S | 25 | >90 | 24 |

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of a Kinase-Targeting PROTAC using (S,R,S)-AHPC-C3-NH2

This protocol describes a general method for coupling a kinase inhibitor (with a suitable carboxylic acid handle) to (S,R,S)-AHPC-C3-NH2 via amide bond formation.

Materials:

-

(S,R,S)-AHPC-C3-NH2

-

Kinase inhibitor with a carboxylic acid functional group

-

Amide coupling reagents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

-

Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

-

Activation of the Kinase Inhibitor:

-

Dissolve the kinase inhibitor (1 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2 equivalents).

-

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Coupling Reaction:

-

To the activated kinase inhibitor solution, add a solution of (S,R,S)-AHPC-C3-NH2 (1 equivalent) in anhydrous DMF.

-

Stir the reaction mixture at room temperature overnight.

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction by LC-MS.

-

Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the final PROTAC molecule by LC-MS and NMR to confirm its identity and purity.

-

Protocol 2: Western Blotting for Kinase Degradation

This protocol details the steps to assess the degradation of the target kinase in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the target kinase

-

Synthesized kinase-targeting PROTAC

-

Cell culture medium and supplements

-

DMSO (for stock solutions)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target kinase

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium.

-

Treat the cells with different concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Quantify the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the blotting process for the loading control antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target kinase band intensity to the loading control band intensity.

-

Calculate the percentage of kinase degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Protocol 3: Cell Viability Assay

This protocol is to assess the effect of kinase degradation on cell viability.

Materials:

-

Cell line of interest

-

Synthesized kinase-targeting PROTAC

-

Cell culture medium and supplements

-

96-well plates (opaque-walled for luminescent assays)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the PROTAC in cell culture medium.

-

Treat the cells with different concentrations of the PROTAC. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for a desired period (e.g., 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow the reaction to occur.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the PROTAC concentration and calculate the IC50 value (the concentration that inhibits cell growth by 50%).

-

Mandatory Visualizations

References

- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α [mdpi.com]

- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38 alpha - CD Bioparticles [cd-bioparticles.net]

- 3. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α [diposit.ub.edu]

- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]

Revolutionizing Drug Discovery: A Guide to Cell-Based Assays for Measuring PROTAC Efficiency

[Shanghai, China] – In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to specifically eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. For researchers, scientists, and drug development professionals, the accurate measurement of PROTAC efficiency in a cellular context is paramount. This comprehensive guide provides detailed application notes and protocols for key cell-based assays designed to quantify the efficacy of these novel drug candidates.

Proteolysis-targeting chimeras (PROTACs) are innovative molecules designed to selectively remove unwanted proteins from cells.[1] They are composed of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity triggers the ubiquitination of the target protein, marking it for destruction by the 26S proteasome, the cell's natural disposal machinery.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1]

Key Parameters for Evaluating PROTAC Efficacy

The effectiveness of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The two most critical parameters determined from cell-based assays are:

-

DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.[1][2]

-

Dmax : The maximum percentage of protein degradation that can be achieved with a given PROTAC.[1][2]

These values are typically determined by generating a dose-response curve from quantitative data obtained through various assays.[1]

Core Assays for Quantifying PROTAC-Mediated Degradation

A variety of cell-based assays are employed to measure PROTAC efficiency, each with its own advantages and applications. The choice of assay often depends on factors such as throughput requirements, the need for kinetic data, and the availability of specific reagents.

Western Blotting: The Gold Standard for Protein Quantification

Western blotting is a widely used and trusted technique for quantifying the levels of a target protein in cells following treatment with a PROTAC.[1][3] It provides a direct measure of protein abundance and is essential for validating data from higher-throughput methods.

Quantitative Data Summary: PROTAC-Mediated Degradation of KRAS G12D

| Cell Line | Cancer Type | KRAS G12D Status | DC50 (nM) | Dmax (%) |

| MIA PaCa-2 | Pancreatic Cancer | Mutant | 1.2 | >95 |

| AsPC-1 | Pancreatic Cancer | Mutant | 2.5 | >95 |

| HCT116 | Colorectal Cancer | Mutant | 3.1 | >90 |

| A549 | Lung Cancer | Wild-Type | >1000 | Not App. |

Note: The Dmax values provided are for a pan-KRAS degrader in AGS cells and are included for reference. Further experiments are required to determine the specific Dmax for PROTAC KRAS G12D degrader 1 in each cell line.[4]

Experimental Protocol: Western Blot for PROTAC-Induced Degradation [1][5]

-

Cell Seeding and Treatment:

-

Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.[5]

-

Allow cells to adhere overnight.[5]

-

Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[5] Include a vehicle-only control (e.g., 0.1% DMSO).[1]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1]

-

Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well and scrape the cells.[5]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[5]

-

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[2]

-

Wash the membrane three times with TBST for 5-10 minutes each.[1]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Wash the membrane three times with TBST.[5]

-

-

Detection and Analysis:

-

Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.[2]

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[2]

-

Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[2]

-

HiBiT/NanoBRET Assays: Real-Time, Quantitative Monitoring in Live Cells

The HiBiT/NanoBRET system offers a sensitive and quantitative method for monitoring protein degradation in real-time within living cells.[2][6] This technology utilizes a small 11-amino-acid peptide tag (HiBiT) that is knocked into the endogenous locus of the target protein.[2] The HiBiT tag can combine with a larger subunit (LgBiT) to form a functional NanoLuc luciferase, with the resulting luminescence being directly proportional to the amount of HiBiT-tagged protein.[2] This allows for kinetic analysis of degradation and recovery.

Quantitative Data Summary: Comparison of Assays for BRD4 Degradation by MZ1

| Assay Method | DC50 (nM) (Approx.) | Dmax (%) (Approx.) | Throughput | Kinetic Data |

| Western Blot | 10 - 30 | >90 | Low | No |

| HiBiT/NanoBRET | 5 - 20 | >95 | High | Yes |

| Mass Spectrometry (MS) | 15 - 40 | >90 | Low | No |

| Flow Cytometry (FACS) | 20 - 50 | >85 | Medium | No |

Note: The presented values are approximations derived from multiple sources and are intended for illustrative purposes. Experimental conditions can significantly influence the observed DC50 and Dmax.[2]

Experimental Protocol: HiBiT Assay for PROTAC-Induced Degradation [6][7]

-

Cell Line Generation:

-

Use CRISPR/Cas9 to knock in the HiBiT tag at the N- or C-terminus of the gene encoding the protein of interest in a cell line stably expressing LgBiT.[2]

-

-

Cell Plating and Assay Preparation:

-

PROTAC Treatment:

-

Luminescence Measurement:

-

Endpoint Assay: After the desired incubation time, add a lytic reagent containing the NanoLuc substrate and measure luminescence on a plate reader.[2]

-

Kinetic Assay: Immediately after adding the PROTAC, begin collecting kinetic luminescence measurements in a plate reader pre-equilibrated to 37°C.[6]

-

-

Data Analysis:

-

Normalize luminescence signals to a vehicle control.[2]

-

For endpoint assays, plot dose-response curves to determine DC50 and Dmax.[2]

-

For kinetic assays, analyze the rate of degradation and the time to reach Dmax.[2] From the kinetic luminescence measurements, several degradation parameters can be quantitated, including the degradation rate, degradation maximum (Dmax), and DC50.[6]

-

Flow Cytometry: High-Throughput Analysis of Protein Levels

Flow cytometry can be utilized for the high-throughput screening of PROTACs by analyzing the expression levels of intracellular or surface proteins.[] This method allows for the rapid analysis of a large number of samples and can provide data on a per-cell basis.

Experimental Protocol: Flow Cytometry for PROTAC Efficiency

-

Cell Treatment:

-

Treat cells with various concentrations of the PROTAC for the desired duration.

-

-

Cell Preparation:

-

Harvest the cells and wash them with PBS.

-

Fix and permeabilize the cells to allow for intracellular antibody staining.

-

-

Antibody Staining:

-

Incubate the cells with a primary antibody specific to the target protein.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the stained cells.

-

The fluorescence intensity is proportional to the amount of target protein.

-

Calculate the percentage of degradation relative to the control and determine DC50 and Dmax values.

-

Additional and Orthogonal Validation Methods

To ensure the robustness of the findings, it is crucial to employ a multi-pronged approach to validation.[2] Orthogonal methods provide a higher degree of confidence in the efficacy and specificity of a PROTAC.[2]

-

Mass Spectrometry (MS)-based Proteomics: This unbiased approach can identify and quantify thousands of proteins in a cell lysate, making it the gold standard for assessing the selectivity of a PROTAC by revealing any unintended "off-target" degradation.[2][3]

-

NanoBRET™ Target Engagement Assays: These assays can be used to confirm that the PROTAC is engaging with both the target protein and the E3 ligase within intact cells.[9][10]

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of the target protein upon PROTAC binding.[11][12]

-

Reporter Gene Assays: These assays can be used to indirectly measure the degradation of a target protein by linking its expression to a reporter gene.[3]

Conclusion

The development of effective PROTACs relies on a robust and multifaceted analytical strategy. The cell-based assays outlined in this guide provide the necessary tools to accurately quantify PROTAC efficiency, elucidate their mechanism of action, and assess their specificity. By combining traditional methods like Western blotting with high-throughput, real-time techniques such as HiBiT/NanoBRET and flow cytometry, researchers can accelerate the discovery and optimization of next-generation protein degraders, paving the way for novel therapeutics against a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]